
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
For instance, it might inhibit the activity of the target enzyme, thereby modulating the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
If we consider its potential interaction with leukotriene a-4 hydrolase, it could influence the leukotriene metabolism pathway . This could lead to downstream effects such as modulation of inflammatory responses.
Result of Action
Based on its potential interaction with leukotriene a-4 hydrolase, it could potentially modulate inflammatory responses at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol. For example, 3-chloro-2-methylphenylthiourea can be reacted with 4-fluorophenacyl bromide under reflux conditions to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The primary applications of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine are in the development of new therapeutic agents. Its structure suggests potential as:
- Antibacterial Agent : Studies have shown that the compound exhibits in vitro antibacterial activity against various strains, including Staphylococcus aureus and Chromobacterium violaceum . This property positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Agent : The compound has demonstrated promising results in inhibiting inflammatory pathways and biofilm formation, indicating its potential use in treating inflammatory diseases .
Table 1: Biological Activities of this compound
Activity Type | Target Organisms/Processes | Observations |
---|---|---|
Antibacterial | Staphylococcus aureus, Chromobacterium violaceum | Significant inhibition of bacterial growth |
Anti-inflammatory | Pro-inflammatory cytokines (e.g., IL-1β, TNF-α) | Reduction in cytokine levels in cell models |
Anticancer | Various cancer cell lines | Cytotoxic effects observed with lower IC50 values than standard drugs like doxorubicin |
Chemical Research
In addition to its biological applications, this compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in:
- Synthesis of Heterocycles : The compound is involved in synthesizing various heterocyclic compounds which are essential for developing new pharmaceuticals .
- Structure-Activity Relationship Studies : The unique structural features of this thiazole derivative allow researchers to explore how modifications can enhance biological activity. Substituents on the phenyl ring can significantly affect the compound's efficacy against different biological targets .
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Antibacterial Activity
A study reported the synthesis and evaluation of thiazole derivatives where this compound was tested against Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial properties, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by excessive inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a chloro substituent instead of a methyl group.
4-Fluoroamphetamine: Contains a fluorophenyl group but differs in its core structure and biological activity.
Uniqueness
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group on the thiazole ring makes it a versatile compound for various applications.
Biological Activity
4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, also known as CAS 2928-00-9, belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a fluorophenyl group and a methyl group. The presence of the fluorine atom is significant as it can enhance biological activity through electronic effects.
Anticancer Activity
A variety of studies have demonstrated the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:
- Cytotoxicity Studies : In vitro assays indicated that derivatives of thiazoles exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. For example, a related thiazole compound exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups like fluorine enhances these effects by increasing the compound's lipophilicity and cellular uptake .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several studies:
- Inhibition Profiles : This compound has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). In one study, derivatives with a para-fluoro substituent were found to be more effective than their unsubstituted counterparts .
Microbial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate to High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Candida albicans | Moderate |
Antioxidant Activity
Thiazole derivatives have also been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Compounds similar to this compound have shown significant free radical scavenging activity in various assays .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of thiazole derivatives on multiple cancer cell lines, revealing that those with fluorinated phenyl groups exhibited enhanced potency. The study highlighted that this compound showed superior activity against HepG2 cells compared to other derivatives .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiazole compounds against various pathogens. The results indicated that compounds with fluorine substitutions had increased effectiveness against resistant strains of bacteria .
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOAMSWZRRKBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361195 | |
Record name | 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2928-00-9 | |
Record name | 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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